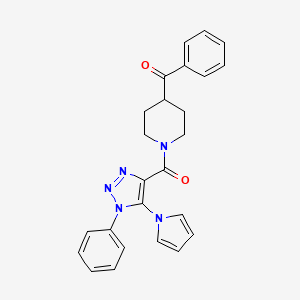

(4-benzoylpiperidin-1-yl)(1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl)methanone

Description

Properties

IUPAC Name |

phenyl-[1-(1-phenyl-5-pyrrol-1-yltriazole-4-carbonyl)piperidin-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N5O2/c31-23(19-9-3-1-4-10-19)20-13-17-29(18-14-20)25(32)22-24(28-15-7-8-16-28)30(27-26-22)21-11-5-2-6-12-21/h1-12,15-16,20H,13-14,17-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXEAPDRULYDCNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)C2=CC=CC=C2)C(=O)C3=C(N(N=N3)C4=CC=CC=C4)N5C=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to target bacterial cell division proteins such as ftsz.

Mode of Action

It’s worth noting that similar compounds have shown antimicrobial activity, suggesting they may interact with bacterial proteins to inhibit growth.

Biochemical Pathways

Compounds with similar structures have been found to affect the bacterial cell division process, which could suggest an impact on the cell cycle and related biochemical pathways.

Pharmacokinetics

Similar compounds have been found to possess good oral bioavailability, suggesting that this compound may also have favorable absorption, distribution, metabolism, and excretion properties.

Biological Activity

The compound (4-benzoylpiperidin-1-yl)(1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl)methanone is a synthetic derivative that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that combines a piperidine ring with a triazole and pyrrole moiety. The presence of these diverse functional groups contributes to its varied biological activities.

Molecular Formula

- Molecular Formula: C₁₈H₁₈N₄O

- Molecular Weight: 306.36 g/mol

Lipinski's Rule of Five

The compound adheres to Lipinski's rule, indicating good oral bioavailability:

- Molecular Weight: 306.36 g/mol

- LogP: 3.5 (predicted)

- Hydrogen Bond Donors: 2

- Hydrogen Bond Acceptors: 5

Antioxidant Activity

Research indicates that related compounds exhibit significant antioxidant properties. For instance, derivatives with similar structures have shown improved antioxidant activity compared to their precursors, suggesting potential in mitigating oxidative stress-related diseases .

Antiviral Activity

The compound's structural analogs have demonstrated inhibitory effects against various viruses, including the Middle East respiratory syndrome coronavirus (MERS-CoV). In vitro studies on similar triazole derivatives reported IC₅₀ values ranging from 0.09 μM to 0.57 μM against MERS-CoV, indicating promising antiviral potential .

Enzyme Inhibition

Compounds with piperidine structures are often associated with enzyme inhibition. Specifically, they have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease, which are critical targets in treating neurodegenerative diseases and infections . The synthesized derivatives showed varying degrees of inhibition, with some exhibiting significant activity against AChE.

The biological activity of the compound is hypothesized to arise from its interaction with specific molecular targets:

- Enzyme Binding: The piperidine and triazole moieties may facilitate binding to enzyme active sites, altering their function.

- Receptor Modulation: The compound may interact with cellular receptors, influencing signaling pathways involved in inflammation and viral replication.

Study on Antiviral Properties

A study focused on triazole derivatives demonstrated that modifications in the phenyl ring significantly affected antiviral potency. The introduction of electron-withdrawing groups enhanced the inhibitory action against viral targets, highlighting the importance of structure-activity relationships in drug design .

Evaluation of Antioxidant Effects

In a comparative analysis of synthesized compounds, one derivative exhibited superior antioxidant capacity compared to its parent compound. This improvement was attributed to enhanced electron donation capabilities due to structural modifications .

Table 1: Biological Activities of Related Compounds

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. A library of substituted triazole derivatives, including similar structures, was synthesized and evaluated for cytotoxic activity against various cancer cell lines. One derivative showed significant cytotoxicity with an IC50 value of 0.99 μM against the BT-474 cancer cell line, indicating its potential as a lead compound for further development in cancer therapy .

Protein Kinase Inhibition

The compound has also been investigated for its inhibitory effects on protein kinases, which are critical targets in cancer treatment. In related studies, modifications of similar triazole-based compounds were tested against a panel of kinases, revealing varying degrees of inhibitory activity . Understanding the structure-activity relationship is crucial for optimizing these compounds for enhanced efficacy.

Synthesis and Characterization

The synthesis of (4-benzoylpiperidin-1-yl)(1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl)methanone involves several key steps that can be adapted from established methodologies in organic synthesis. The process typically includes:

- Formation of the Triazole Ring : Utilizing azide and alkyne coupling reactions to form the triazole moiety.

- Piperidine Derivative Synthesis : Benzoylation of piperidine derivatives to introduce the benzoyl group.

This compound's synthesis may follow protocols similar to those outlined in various literature sources that document the preparation of piperidine and triazole derivatives .

Mechanistic Studies

Mechanistic studies have shown that compounds with similar structural motifs can induce apoptosis in cancer cells through various pathways, including tubulin polymerization inhibition . This suggests that (4-benzoylpiperidin-1-yl)(1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl)methanone may also exhibit such mechanisms.

Antimicrobial Properties

Some derivatives have demonstrated promising antimicrobial activity against Gram-positive bacteria, indicating a broader spectrum of biological activity beyond anticancer effects . This opens avenues for exploring its use in treating infections.

Case Study 1: Cytotoxicity Evaluation

In a study evaluating a series of triazole derivatives, one compound exhibited significant cytotoxicity against multiple cancer cell lines. This study employed assays such as MTT to assess cell viability and elucidated the potential mechanisms behind the observed effects .

Case Study 2: Protein Kinase Inhibition

Another investigation focused on the structure-function relationship of triazole derivatives in inhibiting specific kinases involved in cancer progression. The findings underscored the importance of structural modifications in enhancing inhibitory potency .

Comparison with Similar Compounds

Key Observations :

Q & A

Q. What are optimal storage conditions for long-term stability?

- Guidelines :

- Solid state : Store at –20°C under argon, shielded from light (prevents benzoylpiperidine photodegradation) .

- Solution : Avoid repeated freeze-thaw cycles; use tert-butanol as a cryoprotectant .

Q. How to scale up synthesis without compromising purity?

- Process :

- Batch vs. flow chemistry : Flow systems reduce exothermic risks in triazole formation .

- Purification : Automated flash chromatography (gradient elution) for >100 mg batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.